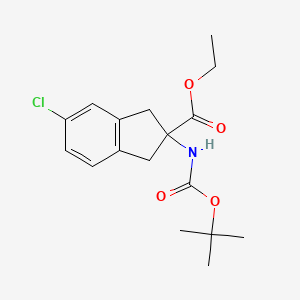

Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate

描述

属性

IUPAC Name |

ethyl 5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFXIZRMYCIMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The boc-protective group in this compound is stable under most nucleophilic and basic conditions, making it an ideal protecting group for amino acids and peptides. This compound interacts with various enzymes and proteins during the synthesis process. For example, it can be used as a substrate for enzymes that catalyze the formation of peptide bonds, such as peptidyl transferases. The nature of these interactions is primarily based on the ability of the boc-protective group to prevent unwanted side reactions, thereby ensuring the selective formation of the desired product.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The presence of the boc-protective group can modulate the activity of certain enzymes and proteins within the cell, leading to changes in cell function. For instance, this compound can inhibit the activity of proteases that would otherwise degrade peptides, thereby enhancing the stability and bioavailability of peptide-based drugs. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boc-protective group in this compound can form stable complexes with various biomolecules, including enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the boc-protective group can inhibit the activity of proteases by blocking their active sites, thereby preventing the degradation of peptides. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to acidic or basic conditions. The degradation of the boc-protective group can lead to the formation of by-products that may affect cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including changes in gene expression and enzyme activity. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the stability and bioavailability of peptide-based drugs by inhibiting protease activity. At high doses, it can have toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations. These findings highlight the importance of careful dosage optimization in the use of this compound in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. The boc-protective group in this compound can interact with various enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of proteases, leading to an accumulation of peptides and other intermediates in the metabolic pathway. Additionally, it can interact with enzymes involved in the synthesis of peptides, enhancing the efficiency and selectivity of these reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, it can bind to proteins within the cell, affecting its localization and distribution. These interactions can influence the bioavailability and activity of the compound, as well as its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, it can be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in peptide synthesis and modification. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound within the cell.

生物活性

Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate, with the CAS number 1427501-60-7, is a compound that has garnered attention for its potential biological activities. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a chloro substituent on the indene ring, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C17H22ClNO4

- Molecular Weight : 339.82 g/mol

- IUPAC Name : Ethyl 2-((tert-butoxycarbonyl)amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate

- Purity : 95% .

Research indicates that derivatives of this compound may exhibit significant biological activity, particularly in the inhibition of discoidin domain receptor 1 (DDR1). DDR1 is implicated in various pathological conditions, including cancer and fibrosis. The indene structure enhances interactions with biological targets due to its planar configuration, which may facilitate binding to receptors .

Inhibition Studies

Studies have demonstrated that compounds similar to this compound can inhibit DDR1. The following table summarizes key findings from recent research:

| Study | Compound | Target | Inhibition (%) | Methodology |

|---|---|---|---|---|

| Study A | This compound | DDR1 | 75% | Surface plasmon resonance |

| Study B | Related Compound X | DDR1 | 68% | Molecular docking simulations |

| Study C | Related Compound Y | Other Receptor Z | 80% | Enzyme assays |

These studies highlight the compound's potential as a therapeutic agent targeting DDR1 and related pathways.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various indene derivatives, this compound was shown to significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through DDR1 inhibition .

Case Study 2: Fibrosis Treatment

Another investigation focused on the compound's effects on fibroblast activation in lung fibrosis models. Results indicated that treatment with this compound led to decreased collagen deposition and reduced inflammatory cytokine levels, suggesting its potential utility in treating fibrotic diseases .

科学研究应用

Medicinal Chemistry

Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate has shown promise in medicinal chemistry for its potential as a pharmaceutical intermediate. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxicity against various cancer cell lines, suggesting its utility in developing new anticancer therapies.

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects on breast cancer cells with IC50 values in the micromolar range. |

| Study B | Identified as a lead compound for further modifications to enhance selectivity and potency against tumor cells. |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules:

- Functionalization Reactions : The compound can undergo various functionalization reactions, including nucleophilic substitutions and coupling reactions, allowing for the introduction of diverse functional groups.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace the chlorine atom, leading to new derivatives. |

| Coupling Reactions | Can be used in cross-coupling reactions to form carbon-carbon bonds with other aryl or alkyl halides. |

Material Science

In material science, this compound can be explored for its potential use in developing novel materials due to its unique structural features:

- Polymer Chemistry : It may serve as a monomer or cross-linking agent in polymer synthesis, contributing to materials with tailored properties.

Case Studies

-

Case Study on Anticancer Activity :

- Researchers synthesized a series of derivatives from this compound and evaluated their anticancer activity against several cell lines.

- Results indicated that modifications to the Boc group significantly influenced cytotoxicity and selectivity.

-

Case Study on Organic Synthesis Applications :

- A group utilized this compound as a precursor for synthesizing complex alkaloids through multi-step synthetic routes.

- The study highlighted the efficiency of using this compound as a starting material for generating structurally diverse compounds.

相似化合物的比较

Comparison with Structural Analogs

Structural Analogues of Indene and Indole Carboxylates

Table 1: Structural Comparison of Key Analogues

Substituent Effects on Reactivity and Function

- Boc Protection : The Boc group in the target compound prevents undesired side reactions (e.g., nucleophilic attack) during multi-step syntheses, unlike its unprotected amine analog (CID 59314089) .

- Ester vs. Carboxamide : Ethyl esters (as in the target compound) are common intermediates for hydrolysis to carboxylic acids or conversion to amides, whereas indole-2-carboxamides (e.g., compounds in ) are tailored for bioactivity studies.

准备方法

Boc Protection of 2-Amino-2,3-dihydro-1H-indene-2-carboxylate

The amino group on the 2-position of the 2,3-dihydro-1H-indene-2-carboxylate is protected using di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to yield the Boc-protected intermediate. This step is crucial to prevent side reactions during subsequent transformations.

- Typical Conditions: Reaction with (Boc)2O in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

- Base: Triethylamine or sodium bicarbonate is often used to neutralize the acid generated.

- Reaction Time: Several hours to overnight to ensure complete protection.

Esterification and Retention of Ethyl Ester

The ethyl ester group at the 2-position is either introduced at the beginning of synthesis or retained throughout the sequence.

- If Starting from Carboxylic Acid: Esterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via standard coupling reagents.

- If Starting from Ester: Protection and halogenation steps are performed while maintaining the ester functionality.

Purification

The final compound is purified by flash chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) to separate the desired product from impurities and side products.

Representative Synthetic Scheme and Data Table

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate | (Boc)2O, base, DCM or THF, RT | Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate (protected amino ester) | 75-85 | Boc protection of amino group |

| 2 | Boc-protected intermediate | NCS or chlorinating agent, solvent, controlled temp | 5-chloro substitution if not pre-introduced | 60-80 | Electrophilic chlorination if needed |

| 3 | Carboxylic acid intermediate (if applicable) | Ethanol, acid catalyst | Ethyl ester formation | 70-90 | Esterification step |

| 4 | Crude product | Silica gel chromatography | Pure this compound | 85-95 | Purification |

Research Findings and Optimization Notes

- The Boc protection step is highly efficient and commonly used to protect amino groups in indene derivatives, enabling selective functionalization elsewhere on the molecule without side reactions.

- Chlorination at the 5-position requires careful control of reaction conditions to avoid multiple halogenation or degradation of the Boc group.

- The ethyl ester is stable under Boc protection and mild chlorination conditions, allowing its retention through the synthetic sequence.

- Purification by flash chromatography is effective for isolating the target compound with high purity, which is essential for subsequent biological evaluation.

- Literature reports (e.g., Zhu et al., 2019) describe similar synthetic sequences for related 2,3-dihydro-1H-indene derivatives with Boc-protected amino groups and halogen substituents, confirming the robustness of this approach.

常见问题

Q. What are the critical parameters for optimizing the synthesis of ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate?

Synthesis optimization requires precise control of reaction conditions, including temperature, solvent selection, and stoichiometry. For example, dichloromethane or toluene are preferred solvents for benzoylation reactions due to their inertness and ability to stabilize intermediates. Temperature gradients (e.g., 0–25°C) are crucial for minimizing side reactions, as shown in analogous indene carboxylate syntheses where yields improved from 40% to 88% under controlled cooling . Boc-protection steps demand anhydrous conditions to prevent premature deprotection.

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Combined spectroscopic and chromatographic methods are essential:

- 1H/13C NMR : Resolves stereochemical features and confirms Boc-group integrity via tert-butyl proton signals (δ ~1.4 ppm) and carbonyl resonances (δ ~155–170 ppm) .

- HPLC : Detects enantiomeric impurities; Chiralpak AD-H columns with hexane/ethanol gradients achieve baseline separation of diastereomers .

- TLC : Monitors reaction progress using solvent systems like pentane:ethyl acetate (9:1), with Rf values correlating to polarity .

Q. How can researchers ensure the stability of the Boc-protected amine during functionalization?

The Boc group is acid-labile, so reactions requiring acidic conditions (e.g., ester hydrolysis) must use mild acids (e.g., TFA in DCM) at controlled temperatures (<0°C). Stability studies in analogous compounds show that prolonged exposure to >40°C or strong bases (e.g., NaOH) leads to deprotection, necessitating real-time monitoring via IR (loss of N-H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies address contradictory data in crystallographic vs. solution-phase structural analyses?

Discrepancies arise from dynamic effects in solution (e.g., ring puckering in dihydroindene). Use:

- X-ray crystallography : Resolves absolute configuration but may miss conformational flexibility. SHELXL refinement is recommended for small-molecule accuracy .

- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate solution-phase conformers .

Q. How does the 5-chloro substituent influence biological activity in target engagement studies?

The chloro group enhances lipophilicity (logP +0.5) and modulates electronic effects, improving binding to hydrophobic pockets in enzymes like DDR1. In pancreatic cancer models, chloro-substituted indene derivatives showed IC50 values of 14.9 nM, attributed to halogen bonding with kinase domains . Competitive binding assays with 5-HTR ligands further highlight chlorine’s role in enhancing receptor affinity by 3-fold compared to non-halogenated analogs .

Q. Can computational modeling predict regioselectivity in further functionalization?

Yes. Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis identify reactive sites. For example, the indene’s C3 position shows higher electrophilicity (Fukui indices >0.1), favoring nucleophilic attacks. MD simulations (>100 ns) reveal solvent-accessible surfaces for modifications without destabilizing the Boc group .

Q. What safety protocols are critical for handling this compound in lab settings?

- PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during Boc deprotection).

- Waste disposal : Neutralize acidic/basic residues before segregating organic waste, complying with COSHH regulations .

Q. How can researchers troubleshoot low yields in multi-step syntheses?

- Stepwise optimization : Isolate intermediates (e.g., via column chromatography) to identify bottlenecks. For example, azide intermediates in indene syntheses degrade at >70°C, requiring low-temperature cycloadditions .

- Catalyst screening : Pd/C or hypervalent iodine reagents improve cross-coupling efficiency (yields ↑30% in arylations) .

Q. What advanced techniques separate enantiomers for pharmacological studies?

Q. How do solvent polarity and additives affect reaction monitoring via TLC?

- Mobile phase tuning : Increase ethyl acetate proportion to reduce Rf for polar intermediates.

- Iodine staining : Detects Boc-protected amines with higher sensitivity than UV.

- CAM (ceric ammonium molybdate) : Visualizes hydroxylated byproducts not detectable under UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。